molecular formula C20H23NO2S B5784797 1-[(4-cyclohexylphenyl)sulfonyl]indoline

1-[(4-cyclohexylphenyl)sulfonyl]indoline

Cat. No. B5784797
M. Wt: 341.5 g/mol
InChI Key: XMZSTNCQKGKKCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have been gaining a lot of interest due to their physiological action, exhibiting antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties .


Synthesis Analysis

Indoles can be synthesized using various methods, such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis, and others . An efficient synthesis of indoline compounds from picolinamide (PA)-protected β-arylethylamine substrates via palladium-catalyzed intramolecular amination of ortho-C(sp2)-H bonds has also been reported .


Molecular Structure Analysis

The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component .


Chemical Reactions Analysis

Indole syntheses almost universally involve annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality .


Physical And Chemical Properties Analysis

Indole, with the chemical formula “C8H7N”, is often referred to as 1H-benzo[b]pyrrole . The temperature at which indole melts is noted to be around 52 °C, while its boiling happens around 253 °C .

Scientific Research Applications

Antiviral Activity

Indole derivatives have shown promising results as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported to have inhibitory activity against influenza A .

Anti-inflammatory Activity

Indole derivatives also exhibit anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs.

Anticancer Activity

The anticancer activity of indole derivatives is well-documented . They are found in clinically used anticancer agents like vinblastine and mitomycin C . Therefore, “1-[(4-cyclohexylphenyl)sulfonyl]indoline” could potentially be explored for its anticancer properties.

Anti-HIV Activity

Indole derivatives have been found to possess anti-HIV activity . This suggests that “1-[(4-cyclohexylphenyl)sulfonyl]indoline” could potentially be used in the development of new anti-HIV drugs.

Antioxidant Activity

Indole derivatives are known to exhibit antioxidant activities . This makes them potential candidates for the development of new antioxidant drugs.

Antimicrobial Activity

Indole derivatives have shown antimicrobial properties . This suggests that “1-[(4-cyclohexylphenyl)sulfonyl]indoline” could potentially be used in the development of new antimicrobial drugs.

Antitubercular Activity

Indole derivatives have been found to possess antitubercular activities . This makes them potential candidates for the development of new antitubercular drugs.

Antidiabetic Activity

Indole derivatives also exhibit antidiabetic properties . This suggests that “1-[(4-cyclohexylphenyl)sulfonyl]indoline” could potentially be used in the development of new antidiabetic drugs.

properties

IUPAC Name

1-(4-cyclohexylphenyl)sulfonyl-2,3-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2S/c22-24(23,21-15-14-18-8-4-5-9-20(18)21)19-12-10-17(11-13-19)16-6-2-1-3-7-16/h4-5,8-13,16H,1-3,6-7,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMZSTNCQKGKKCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4-Cyclohexylphenyl)sulfonyl]indoline

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